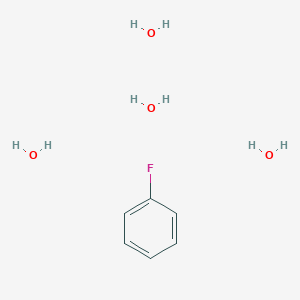
Fluorobenzene--water (1/4)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluorobenzene–water (1/4) is a compound consisting of one part fluorobenzene and four parts waterIt is a colorless liquid that serves as a precursor to many fluorophenyl compounds . The combination of fluorobenzene and water forms a unique system that exhibits interesting chemical and physical properties due to the interactions between the fluorobenzene molecules and water molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Fluorobenzene can be synthesized through several methods. One common laboratory method involves the thermal decomposition of benzenediazonium tetrafluoroborate. The reaction proceeds as follows: [ \text{PhN}_2\text{BF}_4 \rightarrow \text{PhF} + \text{BF}_3 + \text{N}_2 ] In this reaction, solid benzenediazonium tetrafluoroborate is heated to initiate an exothermic reaction, producing fluorobenzene, boron trifluoride, and nitrogen gas .
Industrial Production Methods
Industrially, fluorobenzene is produced by the reaction of cyclopentadiene with difluorocarbene. The initially formed cyclopropane undergoes a ring expansion and subsequent elimination of hydrogen fluoride .
Análisis De Reacciones Químicas
Types of Reactions
Fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: Fluorobenzene can undergo electrophilic aromatic substitution reactions.
Reduction Reactions: Fluorobenzene can be reduced to form benzene under certain conditions.
Oxidation Reactions: Fluorobenzene can be oxidized to form fluorophenol.
Common Reagents and Conditions
Common reagents used in the reactions of fluorobenzene include bromine for substitution reactions and reducing agents like hydrogen for reduction reactions. Oxidizing agents such as potassium permanganate can be used for oxidation reactions.
Major Products
The major products formed from the reactions of fluorobenzene include 1-bromo-4-fluorobenzene, benzene, and fluorophenol .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of fluorobenzene involves its interactions with other molecules through hydrogen bonding and π–H interactions. In the fluorobenzene–water system, the water molecules form hydrogen bonds with the fluorine and hydrogen atoms of the fluorobenzene, resulting in a stabilized six-membered ring structure . This interaction is primarily electrostatic in nature and contributes to the unique properties of the compound.
Comparación Con Compuestos Similares
Fluorobenzene can be compared with other halobenzenes such as chlorobenzene, bromobenzene, and iodobenzene. Unlike fluorobenzene, these compounds exhibit different reactivity due to the varying electronegativity and size of the halogen atoms. For example, chlorobenzene is less reactive towards electrophilic substitution reactions compared to fluorobenzene .
List of Similar Compounds
- Chlorobenzene (C6H5Cl)
- Bromobenzene (C6H5Br)
- Iodobenzene (C6H5I)
- Difluorobenzene (C6H4F2)
- Hexafluorobenzene (C6F6)
Fluorobenzene is unique due to its strong π-donor properties, which make it more reactive towards electrophiles compared to other halobenzenes .
Propiedades
Número CAS |
185009-41-0 |
|---|---|
Fórmula molecular |
C6H13FO4 |
Peso molecular |
168.16 g/mol |
Nombre IUPAC |
fluorobenzene;tetrahydrate |
InChI |
InChI=1S/C6H5F.4H2O/c7-6-4-2-1-3-5-6;;;;/h1-5H;4*1H2 |
Clave InChI |
NFXCEYLNUAYYKM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)F.O.O.O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


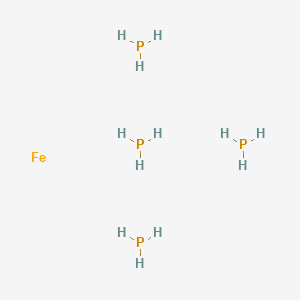
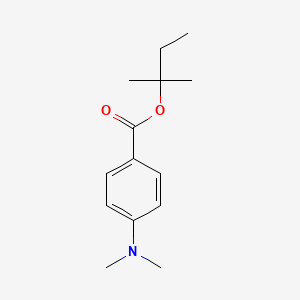


![Azeto[2,3-d][1,3]oxazolo[3,2-c]pyrimidine](/img/structure/B12568542.png)

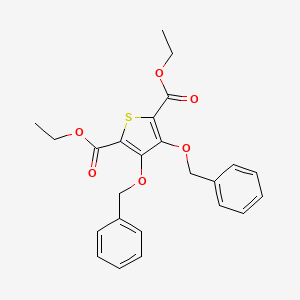
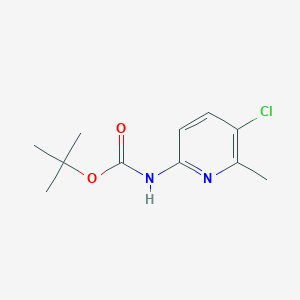
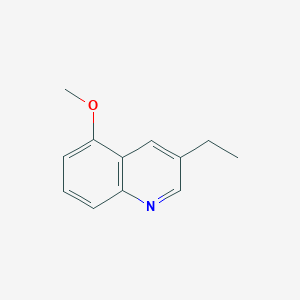
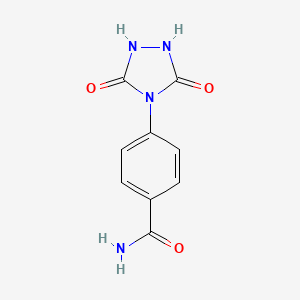
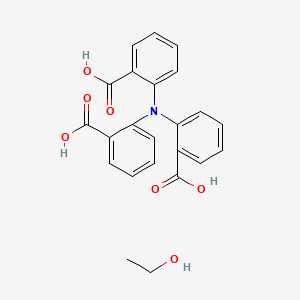
![7H-Oxazolo[3,2-A]pyridin-7-amine](/img/structure/B12568595.png)
![1,1,1-Trinitro-3-[(3,3,3-trinitropropoxy)methoxy]propane](/img/structure/B12568598.png)
![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 7-(diphenylmethyl)-6-oxo-, phenylmethyl ester](/img/structure/B12568606.png)
